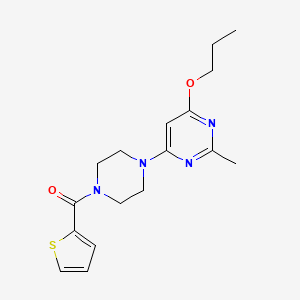
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives are known to be promising anticancer agents . They have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts under solvothermal conditions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is determined by single X-ray crystal diffraction . They are further characterized by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reaction conditions and the choice of reactants can significantly influence the yield and the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific structure of the compound. For example, one of the compounds, 1-(4-fluorophenyl)-3,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione, has a melting point of 154–157 °C .Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been shown to exhibit various biological activities, including acting as catalysts for carbon dioxide fixation with epoxides .
Mode of Action
1,2,4-triazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to be involved in the carbon dioxide fixation process with epoxides .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the activity of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride has several advantages for lab experiments. It is a selective inhibitor of mTORC1, which allows for the specific targeting of this protein kinase. This compound also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride. One direction is to study the combination of this compound with other cancer therapies, such as radiation therapy and chemotherapy. Another direction is to study the potential of this compound in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more potent and selective mTOR inhibitors is an ongoing area of research.
Métodos De Síntesis
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride can be synthesized using the following method. First, 4-(4H-1,2,4-triazol-4-yl)butan-1-amine is reacted with hydrochloric acid to form this compound hydrochloride. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(1,2,4-triazol-4-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c7-3-1-2-4-10-5-8-9-6-10;/h5-6H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTUJZAPGPPDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2783666.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)
![1-(4-Amino-furazan-3-yl)-5-pyrrolidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide](/img/structure/B2783676.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)


![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)

